molecular formula C26H21ClN4OS2 B14919163 (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14919163
M. Wt: 505.1 g/mol
InChI Key: ZREXNVVFQKFYII-UHFFFAOYSA-N
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Description

The compound “(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule that features a benzothiazole ring, a chlorophenyl group, and a pyrazolone core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting with ortho-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be synthesized through a cyclization reaction.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by reacting hydrazine with an appropriate β-keto ester.

    Final Assembly: The final compound can be assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrazolone core.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, altering their function. The benzothiazole ring and pyrazolone core are known to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The presence of the chlorophenyl group and the specific arrangement of functional groups in the compound make it unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H21ClN4OS2

Molecular Weight

505.1 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[2-(4-chlorophenyl)sulfanylethyl]-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C26H21ClN4OS2/c1-17(28-15-16-33-20-13-11-19(27)12-14-20)23-24(18-7-3-2-4-8-18)30-31(25(23)32)26-29-21-9-5-6-10-22(21)34-26/h2-14,30H,15-16H2,1H3

InChI Key

ZREXNVVFQKFYII-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCSC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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